n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is part of the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine typically involves the reaction of pyrimidine derivatives with triazine compounds under specific conditions. One common method includes the use of diethylamine as a reagent, which reacts with pyrimido[5,4-e][1,2,4]triazin-5-amine to form the desired compound. The reaction conditions often involve elevated temperatures and the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. Their ability to interact with specific enzymes and receptors makes them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. In the case of antimicrobial activity, it may disrupt the function of essential bacterial enzymes, leading to cell death. The specific pathways involved depend on the biological target and the nature of the interaction.
Comparison with Similar Compounds
N,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine can be compared with other similar compounds such as:
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its energetic properties and stability.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Noted for its high nitrogen content and applications in high-energy materials.
Hydrazinium cyamelurate: Recognized for its thermal stability and use in energetic applications.
The uniqueness of this compound lies in its specific structure and the versatility of its applications across different fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
19359-59-2 |
---|---|
Molecular Formula |
C9H12N6 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
N,N-diethylpyrimido[5,4-e][1,2,4]triazin-5-amine |
InChI |
InChI=1S/C9H12N6/c1-3-15(4-2)9-7-8(11-5-12-9)14-13-6-10-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
NWDWWVLAHKHDRU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1N=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.